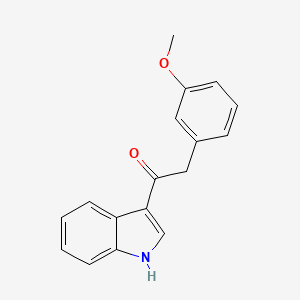
1-(1h-Indol-3-yl)-2-(3-methoxyphenyl)ethanone
Übersicht
Beschreibung
1-(1H-Indol-3-yl)-2-(3-methoxyphenyl)ethanone is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring fused with a methoxyphenyl group, making it a valuable molecule for various scientific research applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(1H-Indol-3-yl)-2-(3-Methoxyphenyl)ethanon beinhaltet typischerweise die Kupplung von Indolderivaten mit Methoxyphenylethanon. Eine übliche Methode ist die Rh(III)-katalysierte Kupplung von Phenylhydrazinen mit 1-Alkinylcyclobutanolen über einen Hydrazin-gesteuerten C–H-Funktionalisierungsweg . Diese Methode bietet einen neuen Weg zur Herstellung diverser Indolderivate unter milden Reaktionsbedingungen.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die spezifischen industriellen Verfahren sind oft proprietär und können je nach Hersteller variieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-(1H-Indol-3-yl)-2-(3-Methoxyphenyl)ethanon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Der Indolring ermöglicht elektrophilen und nukleophilen Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Reagenzien wie Halogene (Cl2, Br2) und Nukleophile (NH3, OH-) werden häufig eingesetzt.
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu Indoloxiden führen, während die Reduktion Indolalkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
1-(1H-Indol-3-yl)-2-(3-Methoxyphenyl)ethanon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Auf seine potenziellen therapeutischen Wirkungen und als Leitverbindung in der Wirkstoffforschung untersucht.
Industrie: In der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(1H-Indol-3-yl)-2-(3-Methoxyphenyl)ethanon beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Indolringstruktur ermöglicht die Bindung an verschiedene Enzyme und Rezeptoren, wodurch ihre Aktivität moduliert wird. Diese Wechselwirkung kann zu verschiedenen biologischen Effekten führen, wie z. B. Hemmung der Enzymaktivität oder Aktivierung von Signalwegen.
Ähnliche Verbindungen:
1-(1H-Indol-3-yl)-2-Phenylethanon: Fehlt die Methoxygruppe, was sich möglicherweise auf seine biologische Aktivität auswirkt.
1-(1H-Indol-3-yl)-2-(4-Methoxyphenyl)ethanon: Ähnlicher Aufbau, aber mit der Methoxygruppe an einer anderen Position, wodurch sich möglicherweise seine Eigenschaften ändern.
Einzigartigkeit: 1-(1H-Indol-3-yl)-2-(3-Methoxyphenyl)ethanon ist aufgrund der spezifischen Positionierung der Methoxygruppe einzigartig, die seine Reaktivität und Wechselwirkung mit biologischen Zielstrukturen beeinflussen kann. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen Bereichen.
Wissenschaftliche Forschungsanwendungen
1-(1H-Indol-3-yl)-2-(3-methoxyphenyl)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1H-Indol-3-yl)-2-(3-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(1H-Indol-3-yl)-2-phenylethanone: Lacks the methoxy group, which may affect its biological activity.
1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone: Similar structure but with the methoxy group in a different position, potentially altering its properties.
Uniqueness: 1-(1H-Indol-3-yl)-2-(3-methoxyphenyl)ethanone is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
1-(1H-indol-3-yl)-2-(3-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-13-6-4-5-12(9-13)10-17(19)15-11-18-16-8-3-2-7-14(15)16/h2-9,11,18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFFOHOHHLLSDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295760 | |
| Record name | 1-(1h-indol-3-yl)-2-(3-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6831-41-0 | |
| Record name | NSC105338 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105338 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1h-indol-3-yl)-2-(3-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


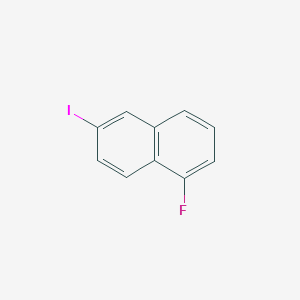
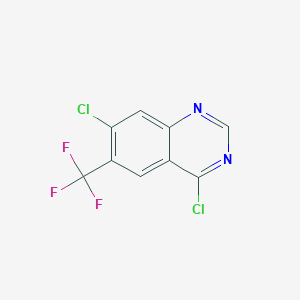
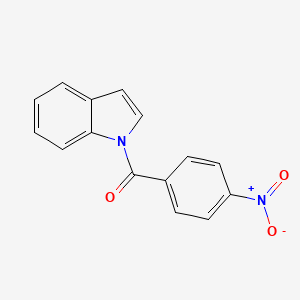

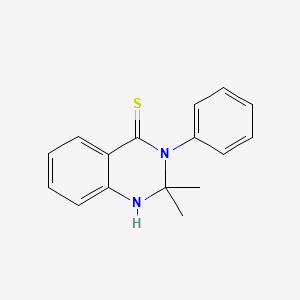
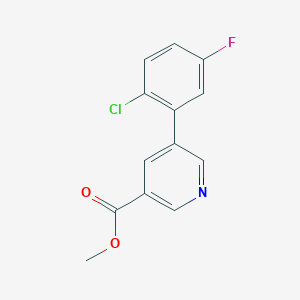
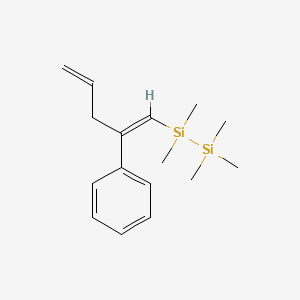
![tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B11851226.png)
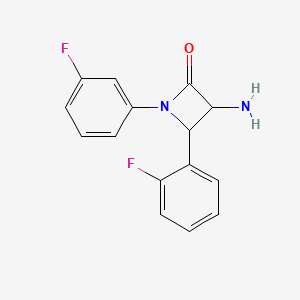


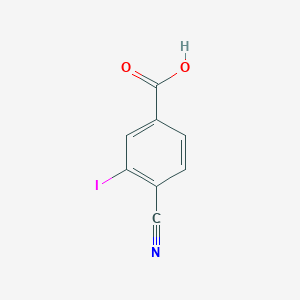

![N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11851274.png)
